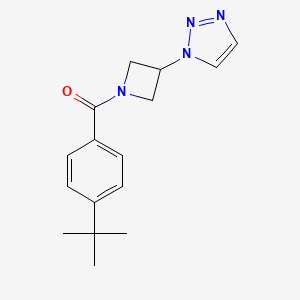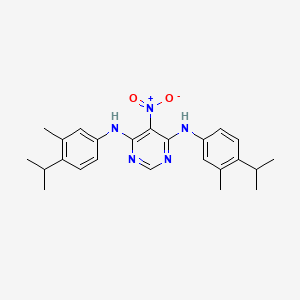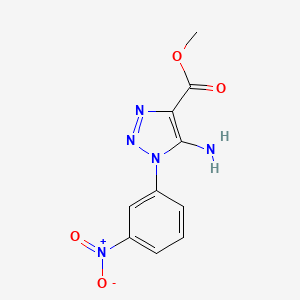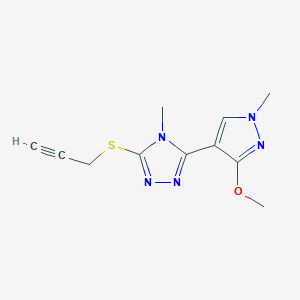![molecular formula C7H6N4O2 B2932019 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1820614-16-1](/img/structure/B2932019.png)
8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
作用机制
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling, growth, and survival, particularly in cancer cells.
Mode of Action
This is a common mechanism of action for kinase inhibitors .
Biochemical Pathways
Inhibition of c-met/vegfr-2 kinases can affect multiple cellular pathways, including those involved in cell proliferation, survival, and angiogenesis .
Pharmacokinetics
Similar compounds have been reported to have suitable physicochemical properties and excellent pharmacokinetic profiles .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . They can inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis .
生化分析
Biochemical Properties
It is known that the compound has a density of 1.57±0.1 g/cm3 and a pKa of 1.37±0.50
Cellular Effects
Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been shown to exhibit anti-proliferative activities against a panel of cancer cell lines .
Molecular Mechanism
Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been found to intercalate DNA .
Temporal Effects in Laboratory Settings
Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been synthesized under microwave conditions .
Metabolic Pathways
Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. The optimal reaction conditions include using enaminonitriles (1.0 equivalent) and benzohydrazides (2.0 equivalents) in dry toluene at 140°C . This method is efficient and catalyst-free, making it an attractive approach for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and reaction intermediates.
化学反应分析
Types of Reactions: 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization Reactions: The compound can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents are often used.
Major Products:
Reduction Product: 8-Methyl-6-amino-[1,2,4]triazolo[4,3-A]pyridine.
Substitution Product: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent.
Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
相似化合物的比较
6,8-Dinitro-[1,2,4]triazolo[1,5-A]pyridine: Known for its explosive properties and used in materials science.
4-Chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoxaline: Explored for its antiviral activity.
Uniqueness: 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a nitro group on the triazolopyridine scaffold differentiates it from other similar compounds, making it a valuable compound for various applications.
属性
IUPAC Name |
8-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-4-8-9-7(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBINANOZUXJXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)


![4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2931946.png)
![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)
![1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2931953.png)


![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

